molecular formula C25H32N4O4 B3865381 N,N'-bis[(E)-(3-methoxyphenyl)methylideneamino]nonanediamide

N,N'-bis[(E)-(3-methoxyphenyl)methylideneamino]nonanediamide

Cat. No.: B3865381
M. Wt: 452.5 g/mol
InChI Key: FKEHJNBFDZVDBE-BFNWXZRRSA-N
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Description

N,N’-bis[(E)-(3-methoxyphenyl)methylideneamino]nonanediamide is a synthetic organic compound characterized by the presence of two methoxyphenyl groups attached to a nonanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[(E)-(3-methoxyphenyl)methylideneamino]nonanediamide typically involves the condensation reaction between 3-methoxybenzaldehyde and nonanediamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for N,N’-bis[(E)-(3-methoxyphenyl)methylideneamino]nonanediamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[(E)-(3-methoxyphenyl)methylideneamino]nonanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction will produce amines and aldehydes.

Scientific Research Applications

N,N’-bis[(E)-(3-methoxyphenyl)methylideneamino]nonanediamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It may be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N’-bis[(E)-(3-methoxyphenyl)methylideneamino]nonanediamide involves its interaction with specific molecular targets. The Schiff base structure allows it to form stable complexes with metal ions, which can then participate in catalytic or biological processes. The methoxyphenyl groups may also contribute to its biological activity by interacting with cellular components and pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis[(E)-(4-methoxyphenyl)methylideneamino]nonanediamide: Similar structure but with a different position of the methoxy group.

    N,N’-bis[(E)-(3-hydroxyphenyl)methylideneamino]nonanediamide: Hydroxy group instead of methoxy.

    N,N’-bis[(E)-(3-chlorophenyl)methylideneamino]nonanediamide: Chlorine substituent instead of methoxy.

Uniqueness

N,N’-bis[(E)-(3-methoxyphenyl)methylideneamino]nonanediamide is unique due to the presence of the methoxy group at the 3-position, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

N,N'-bis[(E)-(3-methoxyphenyl)methylideneamino]nonanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O4/c1-32-22-12-8-10-20(16-22)18-26-28-24(30)14-6-4-3-5-7-15-25(31)29-27-19-21-11-9-13-23(17-21)33-2/h8-13,16-19H,3-7,14-15H2,1-2H3,(H,28,30)(H,29,31)/b26-18+,27-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEHJNBFDZVDBE-BFNWXZRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)CCCCCCCC(=O)NN=CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)CCCCCCCC(=O)N/N=C/C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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